molecular formula C16H16O2 B1352264 1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone CAS No. 79615-78-4

1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone

Cat. No.: B1352264
CAS No.: 79615-78-4
M. Wt: 240.3 g/mol
InChI Key: OEUSEPWRDYIVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone is an organic compound with the molecular formula C16H16O2 It is a ketone derivative characterized by the presence of a methoxy group and a methylphenyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with 4-bromomethylphenyl ketone in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Methoxyphenoxy)phenyl]ethanone
  • 1-(4-Methylphenyl)-2-phenyl-1-ethanone
  • 4-Methoxyphenacyl bromide

Uniqueness

1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone is unique due to its specific structural features, such as the combination of a methoxy group and a methylphenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[4-[(4-methylphenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-3-5-14(6-4-12)11-18-16-9-7-15(8-10-16)13(2)17/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUSEPWRDYIVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409435
Record name SBB012906
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79615-78-4
Record name SBB012906
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.